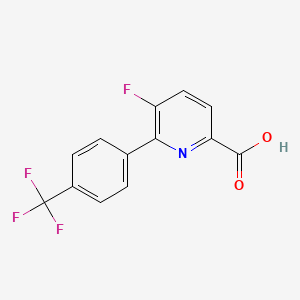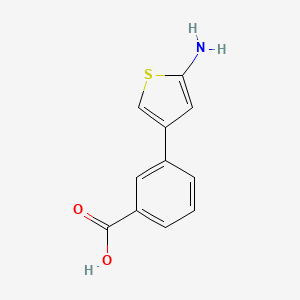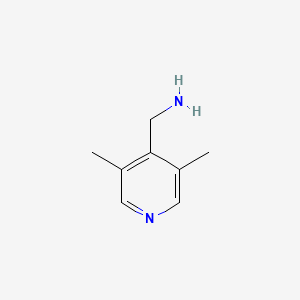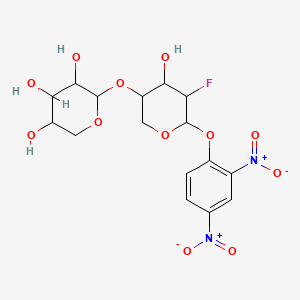
1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone is an organic compound with the chemical formula C10H13ClOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorothiophene with isobutyl bromide in the presence of a base, followed by acetylation with acetyl chloride. The reaction typically occurs in a suitable solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chloro-2-thienyl)ethanone: Similar structure but lacks the isobutyl group.
1-(4-Isobutylphenyl)ethanone: Contains a phenyl ring instead of a thiophene ring.
2-Acetyl-4-chlorothiophene: Similar thiophene derivative with an acetyl group at the 2-position.
Uniqueness
1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone is unique due to the presence of both the chloro and isobutyl groups on the thiophene ring. This combination of substituents can influence the compound’s reactivity and properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H13ClOS |
|---|---|
Peso molecular |
216.73 g/mol |
Nombre IUPAC |
1-[4-chloro-5-(2-methylpropyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C10H13ClOS/c1-6(2)4-10-8(11)5-9(13-10)7(3)12/h5-6H,4H2,1-3H3 |
Clave InChI |
WWWUWFLCTUZTLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(C=C(S1)C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole](/img/structure/B12076684.png)




![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)

![3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid](/img/structure/B12076706.png)

